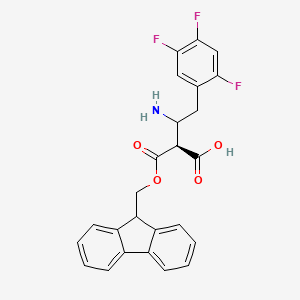

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Description

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a fluorinated β-amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its key properties include:

- Molecular formula: C₁₉H₁₇F₃NO₄ .

- Molecular weight: 389.34 g/mol .

- Appearance: White crystalline solid .

- Melting point: 176–180°C .

- Solubility: Soluble in organic solvents (e.g., dichloromethane, dimethylformamide), insoluble in water .

This compound is widely used in solid-phase peptide synthesis (SPPS) for drug development, particularly in designing β-peptides with enhanced stability and biological activity . Its trifluorophenyl substituent contributes to unique electronic and steric properties, influencing peptide-protein interactions .

Properties

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPHZVUAPKDXTN-WCSIJFPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723507 | |

| Record name | (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-94-0 | |

| Record name | (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing selective modifications. The trifluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Fmoc-(S)-3-Amino-4-(3-trifluoromethylphenyl)butyric acid

- Key differences :

- Substituent: 3-Trifluoromethylphenyl vs. 2,4,5-trifluorophenyl .

- Molecular weight : 419.44 g/mol (vs. 389.34 g/mol) .

- Applications : Used in β-peptide inhibitors targeting p53•hDM2 interactions, where the trifluoromethyl group enhances hydrophobic binding .

- Synthesis : Commercially available (AnaSpec, Inc.), unlike the target compound, which may require multi-step synthesis .

(b) Fmoc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (Enantiomer)

- Key differences: Melting point: 123–128°C (vs. 176–180°C for the S-isomer) . Applications: Less commonly used in SPPS due to stereoselective preferences in biological systems . Safety: Limited toxicity data compared to the S-isomer .

(c) Fmoc-(S)-3-Amino-4-(2-fluorophenyl)butyric acid

- Key differences: Substituent: 2-Fluorophenyl (mono-fluorinated) vs. 2,4,5-trifluorophenyl. Molecular weight: 369.38 g/mol (vs. 389.34 g/mol) . Electronic properties: Reduced electron-withdrawing effects compared to the trifluorophenyl variant, altering peptide conformation and binding .

(d) Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid

- Key differences :

Table 1: Comparative Analysis of Key Parameters

Biological Activity

Fmoc-(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (CAS Number: 959580-94-0) is a fluorinated amino acid that has garnered attention in the fields of peptide synthesis, drug development, and neuropharmacology. Its unique structural properties facilitate various biological activities that are critical for research and therapeutic applications.

- Molecular Formula : C25H20F3NO4

- Molecular Weight : 455.43 g/mol

- Appearance : Off-white to white solid or powder

- Purity : Typically ≥ 97%

Applications in Biological Research

This compound is utilized in several key areas:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Neuroscience Research :

Biological Activity Data

The biological activity of this compound has been assessed through various studies:

Table 1: Biological Activity Overview

Case Studies

Several case studies highlight the significance of this compound in real-world applications:

- Neuropharmacological Study :

- Anticancer Research :

- Antibacterial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.